Machilaminoside A

Description

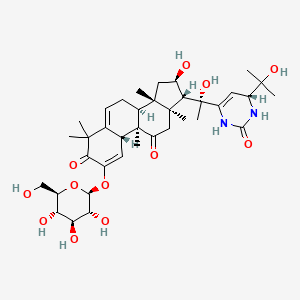

Machilaminoside A is a naturally occurring glycoside isolated from the plant Machilus yaoshansis (a species within the Lauraceae family). It is characterized as an amorphous powder, a common physical state for complex glycosides due to their high molecular weight and structural heterogeneity . The compound’s name suggests the presence of a sugar moiety (indicated by the "-oside" suffix) linked to an aglycone core, which is likely derived from terpenoid or flavonoid precursors, common in plant-derived glycosides .

Properties

Molecular Formula |

C37H54N2O12 |

|---|---|

Molecular Weight |

718.8 g/mol |

IUPAC Name |

(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-17-[(1R)-1-hydroxy-1-[(4R)-4-(2-hydroxypropan-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidin-6-yl]ethyl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C37H54N2O12/c1-32(2)16-9-10-21-34(5)13-18(41)28(37(8,49)23-12-22(33(3,4)48)38-31(47)39-23)35(34,6)14-24(42)36(21,7)17(16)11-19(29(32)46)50-30-27(45)26(44)25(43)20(15-40)51-30/h9,11-12,17-18,20-22,25-28,30,40-41,43-45,48-49H,10,13-15H2,1-8H3,(H2,38,39,47)/t17-,18-,20-,21+,22-,25-,26+,27-,28+,30-,34+,35-,36+,37+/m1/s1 |

InChI Key |

RHULMIHUOWNXKM-QZWHHHJSSA-N |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C6=C[C@@H](NC(=O)N6)C(C)(C)O)O)O |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C6=CC(NC(=O)N6)C(C)(C)O)O)O)C)C |

Synonyms |

machilaminoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Machilaminoside A, we compare it with two structurally and functionally related compounds: Machilaminoside B (a congener from the same plant) and Macralstonidine (an alkaloid from Alstonia macrophylla). Key differences and similarities are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Comparisons

Structural Similarities and Differences this compound vs. B: Both are glycosides from Machilus yaoshansis, suggesting shared biosynthetic pathways. Differences likely arise in sugar composition or aglycone structure, which could influence solubility and bioactivity . this compound vs. Macralstonidine: Macralstonidine belongs to the alkaloid class, characterized by nitrogen-containing rings. Unlike glycosides, alkaloids often exhibit pronounced toxicity and interact with neuronal or cardiovascular targets .

Functional Implications Glycosides vs. Alkaloids: Glycosides like this compound are generally less toxic than alkaloids such as Macralstonidine, which are known for their potent pharmacological effects (e.g., neurotoxicity) .

Research Findings and Critical Analysis

Structural Elucidation Challenges The amorphous nature of this compound complicates crystallization, limiting X-ray diffraction studies.

Biological Activity Predictions While this compound’s bioactivity remains uncharacterized, glycosides from related species often exhibit moderate antimicrobial or anti-inflammatory effects. In contrast, Macralstonidine’s crystalline form and alkaloid structure correlate with higher bioactivity but greater toxicity .

For instance, this compound and B may differ in sugar stereochemistry, leading to divergent receptor-binding affinities .

Recommendations for Future Studies Experimental Characterization: Prioritize HPLC purity analysis, spectroscopic profiling, and in vitro assays (e.g., IC50 determination) to validate this compound’s properties . Comparative Pharmacokinetics: Assess bioavailability and metabolic stability relative to Machilaminoside B and Macralstonidine.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.